molecular formula C22H28N2O4S B15021784 3-(4-Methoxyphenyl)-2,3-di(morpholin-4-yl)-1-(thiophen-2-yl)propan-1-one

3-(4-Methoxyphenyl)-2,3-di(morpholin-4-yl)-1-(thiophen-2-yl)propan-1-one

Cat. No.: B15021784
M. Wt: 416.5 g/mol
InChI Key: HPLZXCRXCCUTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-2,3-dimorpholino-1-(2-thienyl)-1-propanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,3-dimorpholin-4-yl-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C22H28N2O4S/c1-26-18-6-4-17(5-7-18)20(23-8-12-27-13-9-23)21(24-10-14-28-15-11-24)22(25)19-3-2-16-29-19/h2-7,16,20-21H,8-15H2,1H3

InChI Key

HPLZXCRXCCUTOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)C2=CC=CS2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,3-dimorpholino-1-(2-thienyl)-1-propanone typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a cyclization reaction with morpholine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,3-dimorpholino-1-(2-thienyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxyphenyl)-2,3-dimorpholino-1-(2-thienyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2,3-dimorpholino-1-(2-thienyl)-1-propanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2,3-dimorpholino-1-(2-furyl)-1-propanone
  • 3-(4-Methoxyphenyl)-2,3-dimorpholino-1-(2-pyridyl)-1-propanone
  • 3-(4-Methoxyphenyl)-2,3-dimorpholino-1-(2-phenyl)-1-propanone

Uniqueness

3-(4-Methoxyphenyl)-2,3-dimorpholino-1-(2-thienyl)-1-propanone is unique due to the presence of both morpholine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.